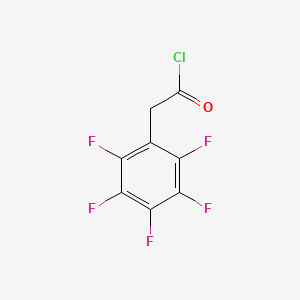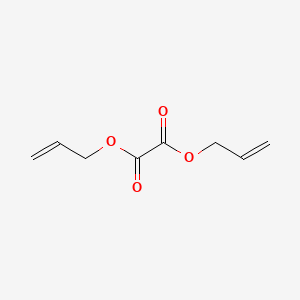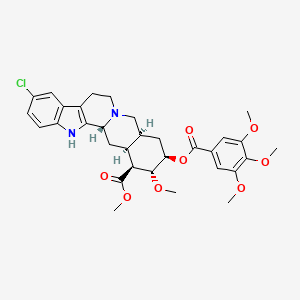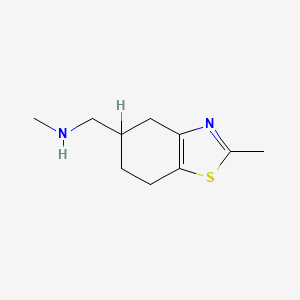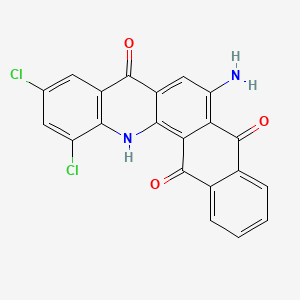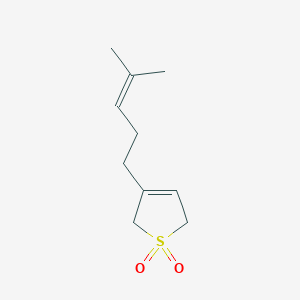
2,6,10-Trimethylundecane
Vue d'ensemble
Description
2,6,10-Trimethylundecane is an organic compound with the molecular formula C14H30 . It has an average mass of 198.388 Da and a monoisotopic mass of 198.234756 Da .
Synthesis Analysis
The synthesis of 2,6,10-Trimethylundecane is primarily achieved through chemical synthesis . One common method involves the hydrogenation of undecane, followed by appropriate reactions and purification to obtain the desired product .Molecular Structure Analysis
The molecular structure of 2,6,10-Trimethylundecane can be represented by the InChI string: InChI=1S/C14H30/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h12-14H,6-11H2,1-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,6,10-Trimethylundecane is a colorless liquid . It has good solubility in non-polar solvents but is almost insoluble in water .Applications De Recherche Scientifique
Alternative Fuel and Surrogate Component
2,6,10-Trimethyl dodecane, closely related to 2,6,10-trimethylundecane, has garnered significant interest as a novel alternative fuel and surrogate component. A comprehensive chemical kinetic model for this compound has been developed to facilitate the design and optimization of internal combustion engines and propulsion systems using computational fluid dynamics. This model has been validated against various experimental data, including ignition delay time and laminar flame speeds, showing good agreement between numerical predictions and experimental observations (Yu, Gou, & Yu, 2020).
Combustion Properties Analysis
The combustion properties of 2,6,10-trimethyl dodecane have been experimentally investigated, highlighting its potential as a synthetic fuel candidate. It exhibits similar global kinetic reactivities to other synthetic aviation fuels and their surrogate mixtures, especially at high temperatures. This research also emphasized the significance of the methylene to methyl ratio in correlating the low-temperature alkylperoxy radical reactivity for such large paraffinic fuels (Won et al., 2014).
Radical Formation Analysis
A study on 2,6,10-trimethyl undecane used semi-empirical calculations to determine the activation energy for radical formation at various carbon sites. This provided valuable insights into the probability of radical formation in this compound, compared with experimental data (Subramanian, Jois, Harrison, & Chou, 1994).
Biofuel Development
2,6,10-Trimethyl dodecane has been identified as a promising biofuel, especially for aviation kerosene or diesel, due to its lower freezing point and higher cetane number. Its blend with conventional aviation kerosene for propulsion engines has been commercialized in several countries, showcasing its potential in global energy and environmental solutions (Yu & Gou, 2019).
Algal and Sediment Analysis
The compound 2,6,10-trimethyl-7-(3-methylbutyl)-dodecane, related to 2,6,10-trimethylundecane, has been identified in the green alga Enteromorpha prolifera and various sediments. This discovery indicates the occurrence of such hydrocarbons in different environmental samples and their potential algal origin (Rowland, Yon, Lewis, & Maxwell, 1985).
Chemoenzymatic Synthesis
A chemoenzymatic synthesis approach was used to create (2R,6R)-2,6,10-trimethylundecanol, a key intermediate in the total synthesis of natural α-tocopherol. This highlights the compound's relevance in the synthesis of important biological molecules (Takabe et al., 1993).
Insect Attraction and Chemical Ecology
The compound (6R, 10R)-6,10,14-Trimethylpentadecan-2-one, closely related to 2,6,10-trimethylundecane, has been identified as a behaviorally active component in male orchid bee fragrances. This discovery is significant in the study of chemical ecology and insect attraction mechanisms (Eltz et al., 2010).
Propriétés
IUPAC Name |
2,6,10-trimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h12-14H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGVETXJWRSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075069 | |
| Record name | Undecane, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10-Trimethylundecane | |
CAS RN |
6864-53-5 | |
| Record name | 2,6,10-Trimethylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




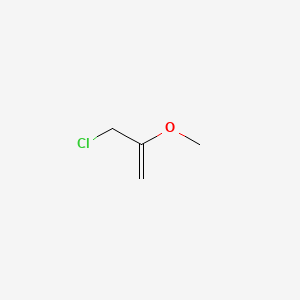
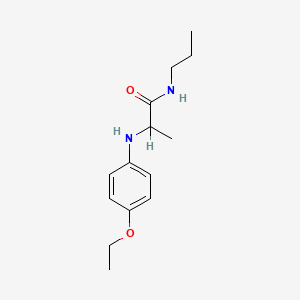

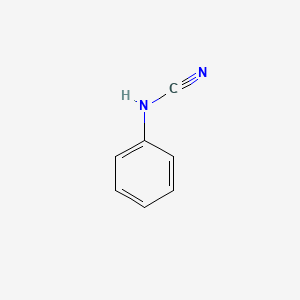
![1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-](/img/structure/B1618026.png)

